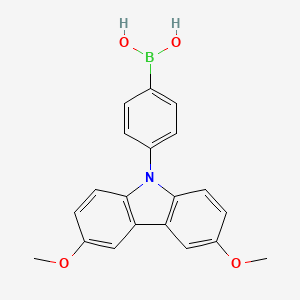
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C20H18BNO4 and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with dimethoxy groups at the 3 and 6 positions, and a phenyl ring attached to a boronic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a palladium or copper catalyst.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution reactions using methoxy reagents.
Attachment of the Phenyl Ring: The phenyl ring is attached to the carbazole core through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Formation of the Boronic Acid Group: The final step involves the conversion of the phenyl group to a boronic acid group using boron reagents such as boronic acid or boronate esters.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronate esters and reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Fluorescent Probes: It is employed in the design of fluorescent probes for imaging and detection of biological targets.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic assays and sensors for detecting diseases and monitoring biological markers.
Industry:
Wirkmechanismus
The mechanism of action of (4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis . The carbazole moiety contributes to the compound’s electronic properties, enabling its use in optoelectronic applications . Additionally, the dimethoxy groups enhance the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
(4-(9H-Carbazol-9-yl)phenyl)boronic acid: This compound lacks the dimethoxy groups, resulting in different electronic and solubility properties.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronate esters: These esters have similar structures but differ in their reactivity and applications.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl or carbazole rings exhibit unique properties and applications.
Uniqueness: The presence of both the dimethoxy groups and the boronic acid group in this compound imparts unique electronic, solubility, and reactivity properties, making it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C20H18BNO4 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
[4-(3,6-dimethoxycarbazol-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO4/c1-25-15-7-9-19-17(11-15)18-12-16(26-2)8-10-20(18)22(19)14-5-3-13(4-6-14)21(23)24/h3-12,23-24H,1-2H3 |
InChI-Schlüssel |
YKULBJYHGDJZEY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


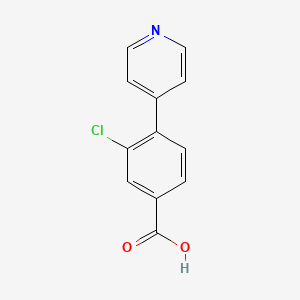
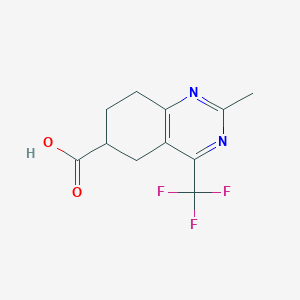
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
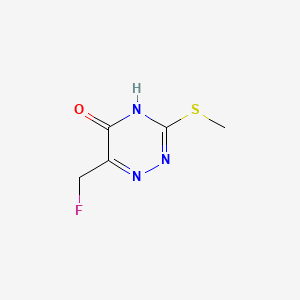
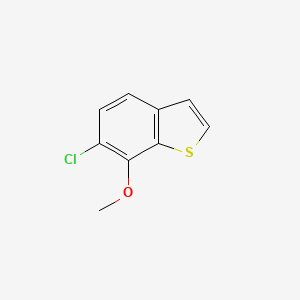
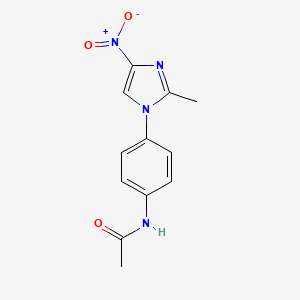
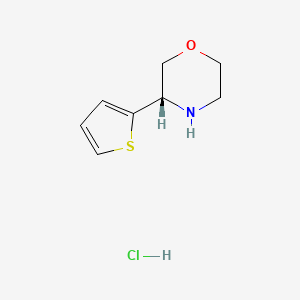
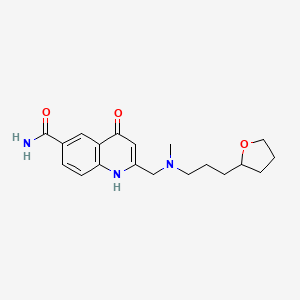

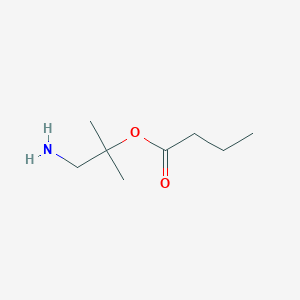

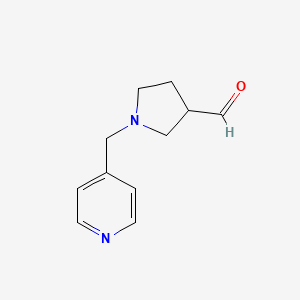
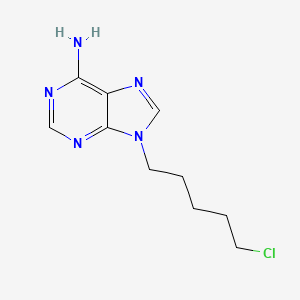
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
